molecular formula C9H15NO B6268889 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one CAS No. 90693-49-5

7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one

Cat. No.: B6268889
CAS No.: 90693-49-5
M. Wt: 153.22 g/mol
InChI Key: QWIDXVHOGOXFLU-UHFFFAOYSA-N
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Description

7,7-Dimethyl-2-azabicyclo[4.1.1]octan-3-one (CAS 90693-49-5) is a specialized bicyclic lactam compound with the molecular formula C 9 H 15 NO and a molecular weight of 153.22 g/mol . This compound is offered at a high purity of not less than 97% and serves as a critical building block in organic synthesis and medicinal chemistry research . Bicyclic lactams of this type are of significant research interest due to their non-planar, or "twisted," amide bonds . Incorporating the amide nitrogen into a bridged, bicyclic framework forces it out of its typical planar geometry, which dramatically enhances its reactivity compared to standard planar amides . This distortion makes bridged lactams valuable intermediates for probing the nature of the amide bond and for accessing complex molecular architectures that are difficult to synthesize through other means. Furthermore, such azabicyclic scaffolds are recognized as privileged structures in drug discovery, often exhibiting improved binding affinity and selectivity toward biological targets . Researchers are exploring these cores in the development of novel therapeutic agents, including inhibitors of enzymes like N-acylethanolamine-hydrolyzing acid amidase (NAAA), which is a promising target for managing inflammatory and pain conditions . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the safety data sheet for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90693-49-5

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one

InChI

InChI=1S/C9H15NO/c1-9(2)6-3-4-8(11)10-7(9)5-6/h6-7H,3-5H2,1-2H3,(H,10,11)

InChI Key

QWIDXVHOGOXFLU-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC(=O)NC1C2)C

Purity

95

Origin of Product

United States

Significance and Structural Attributes of Azabicyclic Lactams in Synthetic Chemistry

Azabicyclic lactams are a class of bridged, nitrogen-containing heterocyclic compounds that serve as pivotal intermediates and structural motifs in organic synthesis. Their rigid, conformationally constrained frameworks allow for a high degree of stereocontrol in chemical transformations, making them valuable chiral building blocks. nih.gov A prominent example, 2-Azabicyclo[2.2.1]hept-5-en-3-one, commonly known as the Vince Lactam, is a crucial precursor in the synthesis of blockbuster antiviral drugs like Carbovir and Abacavir. nih.govresearchgate.net The utility of such compounds stems from their ability to provide access to complex molecular architectures, including functionalized γ-lactams and amino acid derivatives, through versatile chemical manipulations. nih.govresearchgate.net

The broader family of lactams, particularly the β-lactam (2-azetidinone) ring, is a cornerstone of medicinal chemistry, forming the core of penicillin and cephalosporin (B10832234) antibiotics. nih.gov Beyond their direct biological activity, azabicyclic lactams are employed as synthons—versatile intermediates for constructing more complex heterocyclic systems. nih.gov Their inherent chirality and dense functionalization serve as a template to guide the stereoselective formation of new chemical bonds and rings.

The Bicyclo 4.1.1 Octane Framework: Unique Stereochemical and Strain Considerations

The 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one molecule is built upon a bicyclo[4.1.1]octane framework. This structural class, belonging to the bicyclo[n.1.1]alkane family, is characterized by its distinct three-dimensional C(sp3)-rich scaffold. snnu.edu.cn Such frameworks are considered "privileged scaffolds" in medicinal chemistry due to their application as saturated bioisosteres, which can replace aromatic rings like benzene (B151609) to enhance the physicochemical and pharmacokinetic properties of bioactive compounds. snnu.edu.cn

A defining feature of the bicyclo[4.1.1]octane system is the significant ring strain resulting from the fusion of a six-membered ring and a four-membered (cyclobutane) ring. snnu.edu.cn This embedded strain energy makes these molecules not only challenging to synthesize but also renders them reactive building blocks for further transformations. snnu.edu.cn The strain can be harnessed in "strain-release" reactions to drive the formation of new, often complex, molecular architectures. snnu.edu.cn Recent synthetic advancements have focused on developing novel methods, such as catalytic [4+3] cycloadditions, to construct these valuable and challenging bicyclic systems. researchgate.net

Historical Context and Initial Synthesis of 7,7 Dimethyl 2 Azabicyclo 4.1.1 Octan 3 One

The first synthesis of 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one was reported in 1963 by H. K. Hall Jr. in The Journal of Organic Chemistry. acs.orgmdpi.com The work was part of a broader investigation into the synthesis and polymerization of atom-bridged bicyclic lactams. mdpi.com

The synthesis commences with nopinone (B1589484), a ketone readily derived from the natural product β-pinene. Nopinone is first converted to its corresponding oxime, nopinone oxime. The pivotal step in the synthesis is the Beckmann rearrangement of this oxime. This classic organic reaction involves treating the oxime with an acidic reagent to induce a rearrangement of the carbon skeleton, expanding the ring to incorporate the nitrogen atom and forming the seven-membered lactam ring. This transformation directly establishes the 2-azabicyclo[4.1.1]octan-3-one core structure.

Table 1: Key Transformation in the Historical Synthesis

Starting Material Key Reaction Product

Current Research Landscape and Unexplored Avenues for 7,7 Dimethyl 2 Azabicyclo 4.1.1 Octan 3 One

The contemporary research interest in 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one is overwhelmingly focused on its role as a sustainable monomer for the production of novel bio-based polyamides. nih.govresearchgate.net Derived from renewable terpene feedstocks, this lactam, often referred to as β-pinene lactam, can undergo anionic ring-opening polymerization (AROP) to yield high-performance polyamides. nih.govrsc.org These materials are being investigated as sustainable alternatives to petroleum-derived polymers like Nylon 6. The resulting terpene-based polyamides exhibit promising thermal properties, including high glass transition temperatures and thermal stability, making them suitable for applications as high-performance engineering plastics. nih.govnih.gov

While polymer chemistry currently dominates the research landscape, several avenues for this compound remain largely unexplored. Its rigid, chiral structure makes it a candidate for development as a novel chiral ligand in asymmetric catalysis. Furthermore, the strained bicyclic core could be leveraged as a unique scaffold in medicinal chemistry. Many bioactive molecules are based on azabicyclic frameworks, and the specific stereochemistry and functionality of this pinene-derived lactam could be exploited to design new therapeutic agents. mdpi.com Its potential as a precursor for novel pesticides and antimicrobials, a field where other β-pinene derivatives have shown promise, also warrants investigation. researchgate.net

Scope and Objectives of Academic Inquiry into 7,7 Dimethyl 2 Azabicyclo 4.1.1 Octan 3 One

Reactivity of the Lactam Functionality

The lactam ring, a cyclic amide, is a pivotal functional group that governs a significant portion of the compound's reactivity. The presence of the bicyclo[4.1.1]octane skeleton introduces considerable ring strain, which can enhance the reactivity of the amide bond compared to acyclic or less strained lactams. libretexts.org

Nucleophilic acyl substitution is a characteristic reaction of carboxylic acid derivatives, including lactams. uomustansiriyah.edu.iqlibretexts.org This reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate, followed by the expulsion of a leaving group. masterorganicchemistry.com In the case of a lactam, the leaving group is part of the ring, which is reformed.

The general mechanism proceeds in two steps: nucleophilic addition and elimination. masterorganicchemistry.com The rate of these reactions is influenced by the nature of the nucleophile, the reaction conditions (acidic or basic catalysis), and the stability of the tetrahedral intermediate. byjus.com For this compound, the strain in the bicyclic system may lower the activation energy for the formation of the tetrahedral intermediate, thereby accelerating the reaction.

Table 1: Examples of Nucleophilic Acyl Substitution Reactions

Nucleophile Reagent Example Product Type
Hydroxide NaOH, H₂O Carboxylate (after ring opening)
Alkoxide NaOR Ester (after ring opening)
Amine RNH₂ Amide (after ring opening)

This table presents plausible reactions based on the general reactivity of lactams.

The strained nature of the bicyclo[4.1.1]octane system makes the lactam in this compound susceptible to ring-opening reactions. nih.gov These reactions are a subset of nucleophilic acyl substitution where the integrity of the ring is not maintained. Both acidic and basic conditions can promote ring-opening.

Under basic conditions, a nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses, cleaving the acyl-nitrogen bond. Subsequent protonation yields the ring-opened product. rsc.org

Under acidic conditions, the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon. A nucleophile then attacks this activated carbonyl, leading to a tetrahedral intermediate. Tautomerization and subsequent elimination of the nitrogen atom (as an ammonium (B1175870) ion) results in the ring-opened product. byjus.com

The regioselectivity of the ring opening is determined by the cleavage of the C-N bond of the lactam. nih.gov

Transformations of the Bicyclo[4.1.1]octane Skeleton

The bicyclo[4.1.1]octane framework is characterized by significant strain, which can be a driving force for various skeletal transformations.

Strained bicyclic systems can undergo rearrangement reactions to alleviate ring strain, often under thermal or catalytic conditions. atlantis-press.com For the bicyclo[4.1.1]octane system, rearrangements could potentially lead to the formation of more stable bicyclo[3.3.1] or bicyclo[4.2.1] systems. snnu.edu.cn For instance, the Beckmann rearrangement of the corresponding oxime derived from 6,6-dimethylbicyclo[3.1.1]heptan-2-one is a known route to an azabicyclo[4.1.1]octan-3-one system, highlighting the accessibility of this ring system through rearrangement. thieme-connect.deresearchgate.net

The specific conditions required for such rearrangements in this compound would depend on the desired isomeric product and the stability of the potential intermediates.

Functionalization of the carbon skeleton of bicyclo[4.1.1]octane derivatives can be challenging due to the steric hindrance and the specific geometry of the ring system. However, modern synthetic methods, including C-H activation and radical-mediated reactions, could potentially be employed. researchgate.net

The bridgehead positions (C1 and C6) and the bridge carbons (C7 and C8) present unique electronic and steric environments. Functionalization at these positions would likely require specific reagents that can overcome the steric bulk of the gem-dimethyl group and the conformational constraints of the bicyclic system.

Acid-Base Properties and Protonation Equilibria

The acid-base properties of this compound are primarily associated with the lactam functionality. The nitrogen atom of the lactam is basic and can be protonated by strong acids. However, the lone pair on the nitrogen is delocalized to some extent through resonance with the carbonyl group, making it less basic than a corresponding amine.

The protons on the carbon atom alpha to the carbonyl group (C4) exhibit some acidity and can be removed by a strong base to form an enolate. The formation and reactivity of this enolate would be influenced by the geometry and strain of the bicyclic system.

The pKa value for the protonated lactam and the pKa of the α-protons would be expected to be influenced by the unique structure of the molecule, particularly the ring strain which can affect hybridization and bond angles.

Table 2: Predicted Acid-Base Properties

Site Property Influencing Factors
Lactam Nitrogen Basic Resonance delocalization, ring strain

This table provides a qualitative prediction of the acid-base properties.

Electrophilic and Radical Reactions of the Bicyclic System

The unique structural features of this compound, particularly the bridgehead carbons and the sterically hindered gem-dimethyl group, are expected to play a crucial role in its reactions with electrophiles and radicals.

Electrophilic Reactions:

The lactam moiety contains two primary sites for electrophilic attack: the nitrogen lone pair and the carbonyl oxygen. Protonation or alkylation of the nitrogen would activate the carbonyl group towards nucleophilic attack. However, direct electrophilic attack on the carbon skeleton is less likely due to the absence of electron-rich centers.

One potential electrophilic reaction is the acid-catalyzed hydrolysis of the lactam. The strained nature of the bicyclic system is predicted to enhance the rate of this reaction compared to a less strained, monocyclic lactam. The mechanism would involve protonation of the carbonyl oxygen, followed by nucleophilic attack of water on the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent ring opening would yield a substituted amino acid.

Hypothetical Electrophilic Addition:

While no specific examples are documented for this compound, electrophilic addition across the C-N bond, initiated by a strong electrophile, could be envisioned, leading to ring-opened products. The regioselectivity of such a reaction would be influenced by the stability of the resulting carbocationic intermediate.

Radical Reactions:

The bicyclic framework of this compound offers several sites for radical reactions. Hydrogen abstraction from the carbon atoms of the bicyclic system could lead to the formation of carbon-centered radicals. The stability of these radicals would depend on their location within the strained ring system.

Illustrative Radical Halogenation:

A plausible radical reaction is the free-radical halogenation at one of the methylene (B1212753) carbons. Under UV irradiation or in the presence of a radical initiator, a halogen, such as bromine, could selectively replace a hydrogen atom. The regioselectivity would be governed by the relative stability of the possible radical intermediates. It is anticipated that the bridgehead positions would be less reactive towards hydrogen abstraction due to the increased strain and pyramidalization of the resulting radical.

The following interactive table summarizes hypothetical outcomes of electrophilic and radical reactions on this compound, based on general principles of reactivity for analogous strained bicyclic lactams.

Reaction TypeReagentPotential Product(s)Plausible Mechanism
Acid-Catalyzed HydrolysisH₃O⁺4-(1-amino-2,2-dimethylcyclobutyl)butanoic acidProtonation of carbonyl, nucleophilic attack by water, ring opening
Radical BrominationBr₂, hνBromo-7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-onesRadical chain mechanism involving hydrogen abstraction

Please note that the reactions and products in the table above are hypothetical and based on the predicted reactivity of the compound.

Chemo- and Regioselectivity in Complex Reaction Environments

In a scenario where multiple reactive sites are present, either within the molecule or through the introduction of various reagents, the chemo- and regioselectivity of reactions involving this compound would be of paramount importance.

Chemoselectivity:

The primary competition in terms of reactivity would be between the lactam functionality and the C-H bonds of the bicyclic core. In reactions involving both nucleophilic and radical species, the lactam carbonyl is likely to be the preferred site for nucleophilic attack, while the saturated carbon framework would be the target for radical abstraction.

For instance, in a reaction mixture containing a nucleophile and a radical initiator, one would expect the nucleophile to react preferentially with the carbonyl carbon, especially if the lactam is activated by an acid catalyst.

Regioselectivity:

The regioselectivity of reactions on the bicyclic system is largely dictated by steric and electronic factors.

Steric Hindrance: The gem-dimethyl group at the 7-position presents significant steric bulk, which would hinder the approach of reagents to the adjacent bridgehead carbon and the neighboring methylene groups. Therefore, reactions are more likely to occur at the less sterically encumbered positions of the six-membered ring.

Ring Strain: The distribution of strain within the bicyclo[4.1.1]octane system influences the stability of intermediates. Radical or cationic intermediates formed at positions that relieve ring strain would be favored. Computational studies on related bicyclic systems could provide insight into the most likely sites of reaction.

The following table outlines the predicted chemo- and regioselectivity for hypothetical reactions of this compound.

Reaction ConditionPredicted Major ProductRationale for Selectivity
Mixed Nucleophilic/Radical ReagentsProduct of nucleophilic addition to the carbonylThe lactam carbonyl is an inherently electrophilic site, readily attacked by nucleophiles.
Radical AbstractionProduct of H-abstraction from C4 or C5These positions are less sterically hindered by the gem-dimethyl group compared to C6 and C8.

The selectivity patterns described in this table are predictive and based on the structural analysis of the molecule, pending experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules. For this compound, with its rigid bicyclic framework, NMR is particularly insightful for establishing stereochemistry and analyzing its conformational properties in solution.

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the proton (¹H) and carbon (¹H) signals of this compound and for mapping out its covalent framework and spatial proximities.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. In the spectrum of this compound, cross-peaks would confirm the connectivity within the cyclohexane (B81311) and lactam rings. For instance, the bridgehead protons would show correlations to the methylene protons of the six-membered ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, irrespective of their through-bond connectivity. This is crucial for determining the stereochemistry and conformation of the bicyclic system. For example, NOE cross-peaks between one of the gem-dimethyl groups and specific protons on the cyclohexane ring would help to define the facial orientation of the methyl groups. The spatial proximity between the bridgehead protons and adjacent methylene protons can also be confirmed.

HMQC (Heteronuclear Multiple Quantum Coherence) and HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. Each cross-peak in an HMQC or HSQC spectrum links a specific proton signal to the carbon signal to which it is attached, facilitating the assignment of the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bonds) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons, such as the C7 atom bearing the two methyl groups and the carbonyl carbon (C3) of the lactam. For instance, the methyl protons would show HMBC correlations to both C7 and the adjacent bridgehead carbon.

A hypothetical set of NMR data based on the analysis of similar bicyclic lactams is presented in the tables below.

Table 1: Hypothetical ¹H NMR Data for this compound (in CDCl₃, 500 MHz)

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H1 2.85 m -
H2α 3.20 dd 12.5, 4.5
H2β 3.05 dd 12.5, 2.0
H4α 2.15 m -
H4β 1.90 m -
H5α 1.75 m -
H5β 1.60 m -
H6 2.50 m -
7-CH₃ (syn) 1.15 s -
7-CH₃ (anti) 1.05 s -

Table 2: Hypothetical ¹³C NMR Data for this compound (in CDCl₃, 125 MHz)

Carbon Chemical Shift (δ, ppm)
C1 55.2
C2 45.8
C3 175.1
C4 30.5
C5 25.1
C6 58.9
C7 40.3
7-CH₃ (syn) 28.7

While the bicyclo[4.1.1]octane framework is relatively rigid, some degree of conformational flexibility may exist, such as ring puckering or restricted rotation around the amide bond. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at different temperatures, can provide insights into these dynamic processes.

By analyzing changes in the lineshapes of NMR signals as a function of temperature, it is possible to determine the activation barriers for conformational exchange processes. For this compound, DNMR could be used to investigate the barrier to rotation around the C2-N bond, which may be influenced by the steric bulk of the gem-dimethyl groups. In related N-acyl heterocyclic systems, rotational barriers around the amide bond have been successfully determined using DNMR techniques. researchgate.netrsc.org

Vibrational Spectroscopy (FT-IR, Raman) for Specific Bond and Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactam. The position of this band is sensitive to ring strain and hydrogen bonding. For a six-membered lactam ring, this band is typically observed in the range of 1650-1680 cm⁻¹. The N-H stretching vibration would appear as a broader band in the region of 3200-3400 cm⁻¹, with its position and shape influenced by intermolecular hydrogen bonding in the solid state or in concentrated solutions. The C-H stretching vibrations of the methyl and methylene groups would be observed around 2850-3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C=O stretch is also observable in the Raman spectrum. The symmetric C-C stretching vibrations of the bicyclic skeleton and the C-N stretching modes would also be Raman active.

Table 3: Hypothetical Vibrational Spectroscopy Data for this compound

Vibrational Mode FT-IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹)
N-H Stretch 3250 (broad) 3252 (weak)
C-H Stretch (sp³) 2960-2870 2965-2875
C=O Stretch (Amide I) 1665 (strong) 1668 (medium)
N-H Bend (Amide II) 1540 1545 (weak)

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the absolute configuration if the compound is chiral and crystallizes in a non-centrosymmetric space group.

For this compound, an X-ray crystal structure would provide invaluable information about the conformation of the bicyclic system, the planarity of the lactam unit, and the orientation of the gem-dimethyl groups. Such an analysis would reveal the extent of any ring strain and provide a solid-state reference for comparison with solution-state conformations determined by NMR.

Mass Spectrometry for Fragmentation Pathways and Isotopic Labeling Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation of this bicyclic lactam would likely proceed through several characteristic pathways, including:

α-Cleavage: Cleavage of the bonds adjacent to the nitrogen atom is a common fragmentation pathway for amines and amides. libretexts.orglibretexts.org

Loss of CO: The carbonyl group can be lost as a neutral carbon monoxide molecule.

Ring Cleavage: Fragmentation of the bicyclic ring system can lead to a series of characteristic fragment ions. The presence of the gem-dimethyl group would also influence the fragmentation, potentially leading to the loss of a methyl radical.

Table 4: Hypothetical Mass Spectrometry Fragmentation Data for this compound

m/z Proposed Fragment
153 [M]⁺
138 [M - CH₃]⁺
125 [M - CO]⁺
110 [M - CO - CH₃]⁺

Isotopic Labeling Studies: Isotopic labeling, for example, by replacing specific hydrogen atoms with deuterium (B1214612) or carbon atoms with ¹³C, can be a powerful tool to elucidate fragmentation mechanisms in mass spectrometry. wikipedia.orgchemicalsknowledgehub.com By observing the mass shifts in the fragment ions, the specific atoms involved in each fragmentation step can be identified, providing definitive evidence for the proposed pathways.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental in modern chemistry for elucidating the electronic structure and predicting the reactivity of molecules. These methods, which are based on the principles of quantum mechanics, can provide detailed insights into molecular properties such as geometry, energy levels, and charge distribution.

Density Functional Theory (DFT) has become a popular computational method for investigating the ground state properties of organic molecules, including bicyclic lactams, due to its favorable balance of accuracy and computational cost. DFT calculations can be employed to determine the optimized geometry of this compound, providing precise bond lengths, bond angles, and dihedral angles.

From the optimized geometry, a variety of electronic properties can be calculated. For instance, the distribution of electron density can be analyzed through population analysis, revealing the partial atomic charges on each atom. This information is crucial for understanding the molecule's polarity and its potential for intermolecular interactions. Furthermore, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be determined. The HOMO-LUMO gap is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For bicyclic lactams, DFT studies have been instrumental in understanding the influence of the ring strain and substituent effects on the electronic properties. In the case of this compound, the gem-dimethyl group at the C7 position would be expected to influence the local geometry and electron distribution.

Table 1: Representative DFT-Calculated Properties for a Bicyclic Lactam Scaffold

PropertyCalculated Value
Total EnergyVaries with basis set and functional
HOMO EnergyTypically in the range of -7 to -9 eV
LUMO EnergyTypically in the range of 1 to 3 eV
HOMO-LUMO GapTypically in the range of 8 to 12 eV
Dipole MomentVaries based on geometry and substituents

Note: The values in this table are representative and would need to be specifically calculated for this compound.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. osti.gov These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate calculations of molecular energies and properties. While computationally more demanding than DFT, ab initio methods are often used as a benchmark for less expensive methods.

For a molecule like this compound, high-accuracy ab initio calculations could be used to obtain a very precise value for the total electronic energy, which can then be used to calculate thermodynamic properties such as the enthalpy of formation. Furthermore, these methods can provide accurate predictions of spectroscopic properties, such as vibrational frequencies, which can be compared with experimental data from infrared (IR) spectroscopy to validate the computed structure. In the context of bicyclic lactams, ab initio calculations have been used to investigate the subtle energetic differences between different conformations and to study the nature of the amide bond within the strained ring system.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While quantum chemical calculations provide detailed information about the electronic structure of a molecule, they are often too computationally expensive for exploring the full conformational landscape of a flexible molecule or for simulating its dynamic behavior over time. For these purposes, molecular mechanics (MM) and molecular dynamics (MD) simulations are the methods of choice. nih.gov

Molecular mechanics methods rely on a simplified, classical mechanical model of molecules, where atoms are treated as spheres and bonds as springs. The potential energy of the system is described by a force field, which is a set of equations and parameters that define the energy of the molecule as a function of its atomic coordinates. The accuracy of MM and MD simulations is therefore critically dependent on the quality of the force field used.

The development of a reliable force field for a novel class of molecules, such as bicyclic lactams, is a significant undertaking. It typically involves the parametrization of bond stretching, angle bending, torsional, and non-bonded interaction terms. Quantum mechanical calculations are often used to generate reference data, such as optimized geometries and rotational energy profiles, to which the force field parameters are fitted. researchgate.net For bicyclic lactams, particular attention must be paid to the parameters governing the strained ring system and the amide group to ensure that the force field can accurately reproduce their unique structural and dynamic properties.

Validation of a newly developed force field is typically achieved by comparing the results of MM or MD simulations with experimental data or with high-level quantum mechanical calculations. For example, the ability of the force field to reproduce the known crystal structure of a related bicyclic lactam or its conformational preferences in solution would be a strong indicator of its quality.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, it is possible to identify the transition states that connect reactants and products and to calculate the activation energies that govern the reaction rates.

Many chemical reactions can lead to the formation of multiple products, and understanding the factors that control the stereoselectivity and regioselectivity of a reaction is a central theme in organic chemistry. Computational modeling can provide valuable insights into the origins of selectivity.

For the synthesis of bicyclic lactams, such as this compound, which may involve stereogenic centers, computational methods can be used to model the different possible reaction pathways leading to different stereoisomers. By calculating the energies of the transition states for each pathway, it is possible to predict which product will be formed preferentially. For example, in the context of the Staudinger cycloaddition, a common method for synthesizing β-lactams, theoretical studies have been used to explain the observed cis/trans selectivity based on the relative energies of the competing transition states. nih.govnih.gov

A DFT study on the synthesis of a 7-azabicyclo[4.1.1]octane derivative, for instance, was able to explain the regioselectivity of a key cyclization step. acs.org Similar computational approaches could be applied to investigate the synthesis of this compound and to guide the development of new synthetic routes with improved selectivity.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Vibrational Frequencies)

Currently, there is a notable absence of publicly available, in-depth theoretical studies detailing the predicted spectroscopic parameters for this compound. While computational chemistry is a powerful tool for forecasting Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies, specific research applying these methods to this particular bicyclic lactam has not been identified in a thorough review of scientific literature.

The prediction of such parameters typically involves sophisticated computational methods, such as Density Functional Theory (DFT) and ab initio calculations. These approaches model the electronic structure of a molecule to estimate how atomic nuclei will respond to magnetic fields (in NMR) or how bonds will vibrate upon absorbing infrared radiation (in IR spectroscopy). The results of these calculations are highly valuable for confirming the structure of newly synthesized compounds and for interpreting experimental spectra.

Although general principles of computational spectroscopy are well-established, the specific application to this compound, which would yield detailed data tables of predicted chemical shifts and vibrational frequencies, is not documented in the accessible scientific record. Such a study would be a valuable contribution to the chemical community, providing a theoretical benchmark for this interesting molecular scaffold.

Topological Analysis of Electron Density (e.g., AIM, ELF) for Bonding Characterization

Similar to the prediction of spectroscopic parameters, there is no specific research available that details a topological analysis of the electron density for this compound. Methodologies such as the Quantum Theory of Atoms in Molecules (AIM) and the Electron Localization Function (ELF) are instrumental in providing a quantitative description of chemical bonding.

AIM analysis examines the topology of the electron density to partition a molecule into atomic basins, allowing for the characterization of bond paths and the nature of atomic interactions (e.g., covalent vs. ionic). Key parameters derived from this analysis, such as the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)) at bond critical points, offer deep insights into bond strength and type.

The Electron Localization Function (ELF) provides a different perspective by mapping the probability of finding an electron pair. This method is particularly effective in visualizing and quantifying the regions of space associated with covalent bonds, lone pairs, and atomic cores.

A comprehensive computational study employing AIM and ELF would elucidate the intricate bonding characteristics of the strained bicyclo[4.1.1]octane framework of this compound, including the nature of the amide bond within the lactam ring and the influence of the gem-dimethyl group. However, at present, such a detailed theoretical investigation and the corresponding data tables for this specific compound have not been published in the peer-reviewed literature.

Applications of 7,7 Dimethyl 2 Azabicyclo 4.1.1 Octan 3 One in Advanced Organic Synthesis

As a Chiral Building Block for Asymmetric Synthesis

Derived from naturally occurring β-pinene, 7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one is an inherently chiral molecule. This characteristic positions it as a valuable chiral building block, a class of molecules that are fundamental precursors in the asymmetric synthesis of complex chemical entities. The well-defined stereochemistry of the bicyclic system offers the potential to introduce specific three-dimensional arrangements in target molecules, a critical aspect in medicinal chemistry and materials science.

The application of pinene-derived scaffolds in asymmetric synthesis is a well-established strategy. For instance, new chiral 2,2'-bipyridyl-type ligands have been synthesized and successfully applied in asymmetric catalysis, including allylic substitution, oxidation, and cyclopropanation reactions. While the direct conversion of this compound into such ligands or other chiral auxiliaries is a promising area, detailed research findings on its specific use for chirality transfer in the synthesis of other small molecules are still developing. Its primary documented role remains as a chiral monomer in polymerization, where the chirality is incorporated into the main chain of a macromolecule.

As a Scaffold for the Construction of Complex Molecular Architectures

The rigid and sterically defined this compound framework serves as an excellent scaffold for building complex molecular architectures. A scaffold in chemical synthesis provides a core structure upon which further complexity and functional groups can be systematically added. The bicyclo[4.1.1]octane system imparts a high degree of conformational rigidity, which is a desirable trait in drug discovery and the design of materials with specific properties.

While its incorporation into the total synthesis of complex natural products has not been extensively documented, its most significant application as a scaffold lies in polymer chemistry. Here, the lactam acts as a monomeric unit, and its repeated incorporation leads to the construction of a highly complex and ordered macromolecular architecture—a polyamide. This polyamide inherits the bicyclic, chiral, and sterically hindered nature of the original monomer, resulting in a polymer with a unique and complex three-dimensional structure.

Development of New Synthetic Methodologies Utilizing the Bicyclic Lactam Structure

The most significant synthetic methodology developed utilizing the this compound structure is its anionic ring-opening polymerization (AROP). nih.govacs.org The inherent ring strain of the bicyclic lactam system makes it susceptible to ring-opening, a feature that has been exploited to produce novel, bio-based polyamides. nih.govtum.de This process represents a key methodology for converting a renewable resource, β-pinene, into high-performance polymers. rsc.org

The AROP of β-pinene lactam can be initiated by various bases, with the choice of initiator and reaction conditions significantly influencing the outcome of the polymerization and the properties of the resulting polymer. nih.gov Research has explored both in-bulk and solution polymerization techniques. Sodium hydride (NaH) has been identified as a particularly effective initiator for bulk polymerization, leading to polyamides with a high degree of polymerization. nih.gov For solution-based AROP, Grignard reagents such as iPrMgCl·LiCl have been successfully employed for the first time with this monomer. nih.gov

Table 1: Anionic Ring-Opening Polymerization (AROP) of this compound nih.gov
Polymerization TypeInitiatorDegree of Polymerization (DP)Key Findings
In-BulkNaH~322Identified as the most successful initiator for bulk polymerization, yielding high molecular weight polyamides.
SolutioniPrMgCl·LiClup to ~163First successful use of this initiator for the solution-AROP of this monomer, demonstrating versatility.

This polymerization methodology provides a sustainable route to functional polyamides, leveraging a monomer derived from forestry byproducts. nih.gov

Role in the Synthesis of Structurally Constrained Organic Systems

The synthesis of structurally constrained systems is crucial for controlling the conformation of molecules, which in turn dictates their physical and biological properties. This compound plays a pivotal role as a monomer in the synthesis of structurally constrained polymers.

When this bicyclic lactam undergoes ring-opening polymerization, the rigid bicyclic structure derived from pinene is incorporated directly into the polyamide backbone. nih.govrsc.org This prevents the free rotation that is characteristic of conventional aliphatic polyamides (like Nylon 6), resulting in a highly constrained macromolecular chain. This structural rigidity imparts unique and desirable properties to the final material. tum.de The resulting β-pinene polyamides (PiPAs) exhibit excellent thermal stability and promising mechanical properties, making them attractive as high-performance biomaterials. nih.govtum.de

Table 2: Properties of Polyamides Derived from this compound nih.gov
PropertyObservationUnderlying Reason
Thermal StabilityDecomposition temperatures (Td) up to 440 °CThe constrained bicyclic units in the polymer backbone limit thermal motion and degradation pathways.
Mechanical PropertiesGood mechanical performanceThe rigidity of the polymer chains contributes to the material's strength and stiffness.
AppearanceTransparentThe specific morphology resulting from the constrained polymer structure allows for high light transmittance.

The use of this compound thus provides a direct route to structurally constrained polymers whose properties are a direct consequence of the rigid bicyclic nature of the monomeric unit.

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Challenges in the Study of 7,7-Dimethyl-2-azabicyclo[4.1.1]octan-3-one

The foundational academic contribution to the study of this compound dates back to the pioneering work of H. K. Hall Jr. in 1963. His research detailed the synthesis and polymerization of this unique bicyclic lactam, providing the first and most significant insight into its chemical nature. The synthesis, a Beckmann rearrangement of the corresponding oxime derived from nopinone (B1589484), highlighted a viable pathway to this strained ring system.

However, the very nature of its strained bicyclic framework presents considerable challenges that have likely contributed to the limited subsequent research. These challenges include:

Synthetic Accessibility: The multi-step synthesis, while effective, may not be amenable to high-throughput screening or the generation of a diverse library of derivatives.

Ring Strain: The inherent strain in the bicyclo[4.1.1]octane system can lead to unpredictable reactivity and potential instability under various reaction conditions. acs.orgacs.org

Stereochemical Control: The synthesis of substituted analogs with high stereocontrol would require the development of novel asymmetric methodologies, a non-trivial challenge for this class of compounds.

These hurdles have historically limited the exploration of this compound, leaving a significant portion of its chemical space unexplored.

Unexplored Synthetic Avenues and Methodological Advancements

The original synthesis of this compound provides a solid foundation, but modern synthetic organic chemistry offers a plethora of opportunities for methodological advancements. Unexplored avenues that could revitalize research into this compound and its analogs include:

Modern Beckmann Rearrangement Conditions: The use of milder and more selective reagents for the Beckmann rearrangement could improve the efficiency and substrate scope of the original synthesis.

Transition-Metal Catalyzed Approaches: The application of transition-metal catalysis could open new pathways for the construction of the azabicyclo[4.1.1]octane core, potentially offering better control over stereochemistry and functional group tolerance. beilstein-journals.org

Photochemical Methods: Photoredox catalysis and other photochemical transformations could provide novel routes to access this strained ring system under mild conditions.

The development of new synthetic methods would be instrumental in unlocking the potential of this class of molecules for further study and application.

Opportunities for Novel Transformations and Reactivity Insights

The strained nature of this compound suggests a rich and largely unexplored reactivity profile. Key opportunities for investigation include:

Ring-Opening Reactions: The inherent ring strain makes the lactam susceptible to nucleophilic attack and ring-opening, which could be exploited for the synthesis of novel functionalized monocyclic compounds.

Polymerization Studies: While Hall Jr. reported the polymerization of this lactam, a modern reinvestigation using advanced polymerization techniques could lead to the development of novel polyamides with unique properties. rsc.orgmdpi.comacs.org

Functionalization of the Bicyclic Core: The development of methods for the selective functionalization of the bicyclic scaffold would be crucial for structure-activity relationship studies and the creation of derivatives with tailored properties.

A systematic exploration of the reactivity of this lactam could reveal novel chemical transformations and provide valuable insights into the behavior of strained bicyclic systems.

Integration of Advanced Computational Techniques for Predictive Organic Chemistry

The application of advanced computational techniques offers a powerful tool for understanding and predicting the properties and reactivity of this compound. researchgate.netelsevierpure.comnih.gov Specific areas where computational chemistry could make a significant impact include:

Conformational Analysis: A thorough computational analysis of the conformational landscape of the molecule can provide insights into its stability and preferred geometries.

Reaction Mechanism Studies: Density Functional Theory (DFT) and other computational methods can be used to elucidate the mechanisms of known and potential reactions, guiding experimental design.

Prediction of Spectroscopic Properties: Computational prediction of NMR, IR, and other spectroscopic data can aid in the characterization of new derivatives and reaction products.

The synergy between computational and experimental chemistry will be crucial for accelerating research and unlocking the full potential of this and related azabicyclic lactams.

Outlook on the Broader Impact of Research on Azabicyclic Lactams in Chemical Science

Research into this compound and other azabicyclic lactams has the potential to make a significant impact across various areas of chemical science. The β-lactam motif is a cornerstone of medicinal chemistry, most notably in the development of antibiotics. frontiersin.orgfrontiersin.orgmdpi.comresearchgate.net While this specific compound has not been explored for its biological activity, its unique three-dimensional structure could serve as a novel scaffold for the design of new therapeutic agents. mdpi.comnih.gov

Furthermore, the study of strained molecules like this bicyclic lactam pushes the boundaries of our understanding of chemical bonding and reactivity. The insights gained from investigating its synthesis and transformations can inform the design of new catalysts and the development of novel synthetic methodologies. The potential for creating new polymers from this monomer also opens doors in materials science. Ultimately, a renewed focus on this seemingly simple yet challenging molecule could lead to significant advancements in synthetic chemistry, medicinal chemistry, and materials science.

Q & A

Q. Notes on Evidence Usage :

  • Safety protocols , synthesis , computational optimization , and analytical methods are derived from SDS, PubChem, and methodology papers.
  • Toxicity prediction and SAR reference structural analogs and computational studies.

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